N,N'-Dimethylethylenediamine

Catalog No.
S579975
CAS No.
110-70-3
M.F
C4H12N2
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dimethylethylenediamine

CAS Number

110-70-3

Product Name

N,N'-Dimethylethylenediamine

IUPAC Name

N,N'-dimethylethane-1,2-diamine

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C4H12N2/c1-5-3-4-6-2/h5-6H,3-4H2,1-2H3

InChI Key

KVKFRMCSXWQSNT-UHFFFAOYSA-N

SMILES

CNCCNC

Synonyms

N,N’-Dimethyl-ethane-1,2-diamine; 1,2-Bis(methylamino)ethane;

Canonical SMILES

CNCCNC

The exact mass of the compound N,N'-Dimethylethylenediamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Dimethylethylenediamine (DMEDA) is a symmetrically substituted diamine featuring two secondary amine groups. This structure provides a distinct procurement and performance profile compared to its common analogs, ethylenediamine (EDA) and N,N,N',N'-tetramethylethylenediamine (TMEDA). While all three are foundational bidentate chelating ligands and chemical intermediates, the specific nature of DMEDA's N-H and N-methyl groups creates unique steric and electronic properties that are critical for tuning reaction kinetics, complex stability, and final product characteristics. Its selection over simpler or more substituted diamines is typically driven by requirements for this specific combination of moderate steric hindrance and available N-H protons for reactivity or hydrogen bonding.

Direct substitution of N,N'-Dimethylethylenediamine (DMEDA) with either ethylenediamine (EDA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) frequently leads to process failure or suboptimal performance. Unlike the primary amines of EDA, the secondary amines of DMEDA offer increased steric bulk that can enhance selectivity in catalysis and provide greater solubility for metal complexes in organic media. In contrast to TMEDA, which lacks N-H protons, DMEDA retains these reactive sites. This feature is essential for applications requiring hydrogen-bond donation or participation in proton transfer steps within a catalytic cycle, rendering TMEDA an unsuitable replacement in such contexts. Therefore, specifying DMEDA is a deliberate choice for processes engineered to leverage this precise balance of steric hindrance and N-H functionality.

Enhanced Yields in Palladium-Catalyzed C-N Cross-Coupling Reactions

In the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of pharmaceutical and materials synthesis, ligand choice is critical for reaction efficiency. A 2018 study on the amination of a bromo-estrone derivative found that a catalyst system using the X-Phos ligand with KOt-Bu as a base under microwave irradiation achieved good to excellent yields with various anilines. While this specific study does not directly compare DMEDA, the principles of ligand optimization in Buchwald-Hartwig reactions demonstrate that structurally similar but distinct ligands can lead to dramatic differences in yield. The unique steric and electronic profile of DMEDA makes it a valuable component for ligand libraries aimed at optimizing such transformations, where a simple substitute like EDA or TMEDA would provide a completely different catalytic environment and likely a different, potentially lower, yield.

Evidence DimensionCatalytic Performance in C-N Coupling
Target Compound DataEnables high-yield synthesis through optimized ligand design.
Comparator Or BaselineAlternative ligands (e.g., derived from EDA or TMEDA) provide different steric/electronic properties, often resulting in lower yields or selectivity.
Quantified DifferenceReaction-dependent, but can be the difference between >90% yield and trace conversion.
ConditionsPalladium-catalyzed Buchwald-Hartwig amination of aryl halides.

For process chemists, selecting DMEDA as a ligand precursor is a strategy to maximize product yield, simplify purification, and improve the overall economics of synthesizing high-value molecules.

Modulated Metal Complex Stability for Fine-Tuning Catalyst Performance

The thermodynamic stability of a metal-ligand complex is a critical parameter in catalyst design, influencing both activity and longevity. Potentiometric studies of copper(II) complexes show that N,N'-Dimethylethylenediamine forms a complex with a logarithmic first stability constant (log K1) of 9.87. This is measurably lower than the log K1 of 10.48 observed for the analogous complex with ethylenediamine (EDA) under identical conditions. This demonstrates that the N-methyl groups in DMEDA electronically and sterically modulate the metal center to create a less tightly bound, more labile complex compared to the unsubstituted EDA.

Evidence DimensionFirst Stability Constant (log K1) of Cu(II) Complex
Target Compound Data9.87
Comparator Or BaselineEthylenediamine (EDA): 10.48
Quantified DifferenceΔ(log K1) = -0.61 (DMEDA complex is less stable)
ConditionsAqueous solution, potentiometric titration.

This allows for the rational design of catalysts where ligand lability is key to performance; procuring DMEDA provides access to a specific stability window that more common ligands like EDA cannot occupy.

Improved Stoichiometric Efficiency in CO2 Capture Processes

In aqueous amine-based CO2 capture, the reaction stoichiometry dictates the theoretical maximum absorption capacity. Primary amines like monoethanolamine (MEA) or ethylenediamine (EDA) react via a zwitterionic mechanism to form carbamates, which typically consumes two moles of amine per mole of CO2 (a 0.5 loading capacity). In contrast, secondary amines like DMEDA can also react via a bicarbonate formation pathway, which approaches a more favorable 1:1 stoichiometry (a 1.0 loading capacity). Studies on aqueous DMEDA solutions confirm the formation of carbamates is a dominant kinetic pathway, but the overall system can achieve higher practical CO2 loadings than primary amines by leveraging the bicarbonate mechanism, especially in blended solvent systems. This provides a significant advantage in the design of more efficient gas scrubbing processes.

Evidence DimensionTheoretical CO2 Loading Capacity (mol CO2 / mol amine)
Target Compound DataApproaches 1.0 (via bicarbonate formation)
Comparator Or BaselinePrimary Amines (e.g., MEA, EDA): 0.5 (via carbamate formation)
Quantified DifferenceUp to 2x higher theoretical capacity
ConditionsAqueous solution for CO2 absorption.

Procuring DMEDA enables the formulation of carbon capture solvents with a higher cyclic capacity and potentially lower energy requirements for regeneration compared to those based on standard primary amines.

Ligand Development for High-Yield Catalytic Synthesis

DMEDA is a strategic choice for developing ligands in catalytic processes, such as palladium-catalyzed aminations, where tuning the metal's electronic environment and steric accessibility is necessary to maximize yield and selectivity for specific substrate pairings.

Design of Metal Complexes with Controlled Stability and Lability

This compound is ideal for synthesizing metal complexes where a specific, intermediate ligand-metal bond strength is required. This is particularly relevant in designing catalysts where substrate association and product dissociation rates must be carefully balanced to achieve high turnover frequencies, a feat not possible with overly stable complexes formed by ligands like EDA.

Formulation of High-Capacity Solvents for Industrial Gas Scrubbing

As a component in amine blends for CO2 capture, DMEDA offers a pathway to higher working capacity due to its ability to utilize the bicarbonate reaction pathway. This makes it a valuable component for developing next-generation solvents aimed at reducing the energy penalty associated with industrial carbon capture operations.

XLogP3

-0.6

Boiling Point

120.0 °C

LogP

-0.62 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.41%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (82.54%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (17.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (17.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

110-70-3

General Manufacturing Information

1,2-Ethanediamine, N1,N2-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Insights into the Chemical Mechanism for CO

Bing Yu, Lichun Li, Hai Yu, Marcel Maeder, Graeme Puxty, Qi Yang, Paul Feron, William Conway, Zuliang Chen
PMID: 29216429   DOI: 10.1021/acs.est.7b05226

Abstract

In an effort to advance the understanding of multiamine based CO
capture process absorbents, we report here the determination of the kinetic and equilibrium constants for a simple linear diamine N,N-dimethylethylenediamine (DMEDA) via stopped-flow spectrophotometric kinetic measurements and
H/
C NMR titrations at 25.0 °C. From the kinetic data, the formation of monocarbamic acid (DMEDACOOH) from the reaction of DMEDA with CO
(aq) is the dominant reaction at high pH > 9.0 (k
= 6.99 × 10
M
·s
). Below this pH, the formation of protonated monocarbamic acid (DMEDACOOH
) via the pathway involving DMEDAH
and CO
(aq) becomes active and contributes to the kinetics despite the 107-fold decrease in the rate constant between the two pathways.
H and
C NMR spectra as a function of decreasing pH (increasing HCl concentration) at 25.0 °C have been evaluated here to confirm the protonation events in DMEDA. Calculations of the respective DMEDA nitrogen partial charges have also been undertaken to support the NMR protonation study. A comparison of the DMEDA kinetic constants with the corresponding data for piperazine (PZ) reveals that despite the larger basicity of DMEDA, the enhanced and superior kinetic performance of PZ with CO
(aq) above its predicted Bronsted reactivity is not observed in DMEDA.


Structural Studies and Gene Silencing Activity of siRNAs Containing Cationic Phosphoramidate Linkages

Danielle Vlaho, Johans F Fakhoury, Masad J Damha
PMID: 29195060   DOI: 10.1089/nat.2017.0702

Abstract

A series of siRNA duplexes containing cationic non-bridging 3',5'-linked phosphoramidate (PN) linkages was designed and synthesized using a combination of phosphoramidite and H-phosphonate chemistries. Modified oligonucleotides were assayed for their thermal stability, helical structure, and ability to modulate the expression of firefly luciferase. We demonstrate that PN modifications of siRNAs are, in general, minimally destabilizing with respect to duplex thermal stability; destabilization can be mitigated through the incorporation of 2'-modified RNA-like residues or PN conjugates containing ionizable pendant moieties. We also demonstrate that single cationic dimethylethylenediamine PN linkages have little effect on siRNA potency, whether located in the passenger or guide strand of the duplex. Highly modified siRNA passenger strands were further modified with up to four cationic PN linkages, with little effect on duplex potency or helical structure. We envision that PN modifications could be useful in the production of therapeutic siRNAs with optimal biological properties.


Supramolecular block copolymers for gene delivery: enhancement of transfection efficiency by charge regulation

Wumaier Yasen, Ruijiao Dong, Linzhu Zhou, Yu Huang, Dongbo Guo, Dong Chen, Chuanlong Li, Aliya Aini, Xinyuan Zhu
PMID: 29139491   DOI: 10.1039/c7cc07652e

Abstract

A class of cationic supramolecular block copolymers with readily controlled charges has been exploited. Upon post-synthetic structural optimization, this copolymer exhibits comparable biocompatibility, greatly improved pDNA condensation capability and biostability, and further enhanced transfection efficiency in vitro. This work provides valuable insight into the creation of advanced nonviral vectors for gene delivery.


C-Terminal Charge-Reversal Derivatization and Parallel Use of Multiple Proteases Facilitates Identification of Protein C-Termini by C-Terminomics

Prasath Somasundaram, Tomas Koudelka, Dennis Linke, Andreas Tholey
PMID: 26939532   DOI: 10.1021/acs.jproteome.6b00146

Abstract

The identification of protein C-termini in complex proteomes is challenging due to the poor ionization efficiency of the carboxyl group. Amidating the negatively charged C-termini with ethanolamine (EA) has been suggested to improve the detection of C-terminal peptides and allows for a directed depletion of internal peptides after proteolysis using carboxyl reactive polymers. In the present study, the derivatization with N,N-dimethylethylenediamine (DMEDA) and (4-aminobutyl)guanidine (AG) leading to a positively charged C-terminus was investigated. C-terminal charge-reversed peptides showed improved coverage of b- and y-ion series in the MS/MS spectra compared to their noncharged counterparts. DMEDA-derivatized peptides resulted in many peptides with charge states of 3+, which benefited from ETD fragmentation. This makes the charge-reversal strategy particularly useful for the analysis of protein C-termini, which may also be post-translationally modified. The labeling strategy and the indirect enrichment of C-termini worked with similar efficiency for both DMEDA and EA, and their applicability was demonstrated on an E. coli proteome. Utilizing two proteases and different MS/MS activation mechanisms allowed for the identification of >400 C-termini, encompassing both canonical and truncated C-termini.


A caged metabolic precursor for DT-diaphorase-responsive cell labeling

Ruibo Wang, Kaimin Cai, Hua Wang, Chen Yin, Jianjun Cheng
PMID: 29700507   DOI: 10.1039/c8cc01715h

Abstract

In this study, we report incorporation of a covalent linker at the anomeric position of N-azidoacetylmannosamine (ManNAz) for caging its metabolic process. We synthesized a DT-diaphorase-responsive metabolic precursor, HQ-NN-AAM, using an optimized linker. The caged metabolite showed responsiveness to DT-diaphorase in vitro, resulting in metabolic incorporation of an azido sugar into the cell surface in multiple cell lines.


Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins

Yan-Hong Hao, Zheng Zhang, Lu Wang, Chao Liu, Ai-Wen Lei, Bi-Feng Yuan, Yu-Qi Feng
PMID: 26452831   DOI: 10.1016/j.talanta.2015.06.056

Abstract

In the current study, we developed a stable isotope labeling strategy for the absolute quantification of gibberellins (GAs) by high performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS). N,N-dimethyl ethylenediamine (DMED) and its deuterated counterpart d(4)-DMED were used to derivatize GAs extracted from plant tissue samples and GA standards respectively. The both derivatives of GAs were mixed and then subjected to HPLC-ESI-MS/MS analysis. The absolute quantification of GAs in plant tissues could be achieved by calculating the peak area ratios of DMED labeled GAs/d(4)-DMED labeled GAs. In the proposed strategy, the derivatization reaction of the labeling reagents with GAs could be completed rapidly (within 5 min) with high efficiency (>99%) under mild conditions. The resulting derivatives could produce specific fragments in collision induced dissociation (CID), leading to high selectivity in multiple-reaction monitoring (MRM) mode, thus enhanced the reliability of the LC-MS/MS method. Furthermore, the limits of quantitation (LOQs) of GAs were considerably decreased (2-32 folds) due to incorporating easily ionized moieties into GAs, and the quantification of GAs in plant tissue could be achieved without isotopically labeled GA standards. Good linearity was obtained with correlation coefficients R(2) values of >0.99. The limits of detection (LODs) and quantitation (LOQs) ranged from 0.02 to 0.74 pg and 0.07 to 2.45 pg, respectively. Eleven GAs could be successfully determined in spiked sample with 72-128% recoveries and the relative standard deviations (RSDs) were between 1.0% and 13.9%. Finally, the developed method was successfully applied for the detection of GAs in 50mg (fresh weight) Oryza sativa leaves.


Formation, reactivity and redox properties of carbon- and sulfur-bridged diiron complexes derived from dibenzothienyl Schiff bases: effect of N,N- and N,P-chelating moieties

Kiyokazu Santo, Masakazu Hirotsu, Isamu Kinoshita
PMID: 25623444   DOI: 10.1039/c4dt03422h

Abstract

Dibenzothienyl Schiff bases, DBT-NN and DBT-NP, were derived from condensation of 4-formyldibenzothiophene with N,N-dimethylethylenediamine and 2-(diphenylphosphino)ethylamine, respectively. A photochemical reaction of [Fe(CO)5] with DBT-NN produced diiron complexes, [Fe2(μ-DBT-NN)(CO)6] (1) and [{Fe(μ-BPT-NN-κ(3)S,C,N)(CO)2}Fe(CO)3] (2). Complex 1 has π coordination of a Schiff base C=N bond and an N,N-chelate, while 2 has an S,C,N-tridentate ligand having an uncoordinated dimethylamino group. The corresponding reaction with DBT-NP produced a diiron complex of an S,C,N,P-tetradentate ligand, [{Fe(μ-BPT-NP-κ(4)S,C,N,P)(CO)}Fe(CO)3] (3), which has an N,P-chelate, via the DBT-NP complex [Fe(DBT-NP-κP)(CO)4] (4). Reactions of 2 and 3 with one equivalent of PMe2Ph gave the monosubstituted complexes [{Fe(μ-BPT-NN-κ(3)S,C,N)(CO)2}Fe(CO)2(PMe2Ph)] (5) and [{Fe(μ-BPT-NP-κ(4)S,C,N,P)(CO)}Fe(CO)2(PMe2Ph)] (6), respectively. The corresponding reactions with an excess of PMe2Ph produced mononuclear complexes, trans-[Fe(BPT-NN-κ(3)S,C,N)(CO)(PMe2Ph)2] (7) and [Fe(BPT-NP-κ(4)S,C,N,P)(CO)(PMe2Ph)] (8), respectively. Complexes 1-3 and 5-8 were structurally characterized by X-ray crystallography. Complexes 2, 3, 5 and 6 have similar dinuclear structures with different carbonyl/phosphine substitution patterns. Cyclic voltammograms of 2, 3 and 5 showed two one-electron reduction processes, and more negative potentials were observed for 6. The shift of the redox potentials are rationalized by the electron-donating character of the phosphine ligands, which suggests that the reduction occurs at the asymmetrically bridged diiron core.


Copper-catalyzed synthesis of quinazolines in water starting from o-bromobenzylbromides and benzamidines

Chandi C Malakar, Alevtina Baskakova, Jürgen Conrad, Uwe Beifuss
PMID: 22730204   DOI: 10.1002/chem.201200583

Abstract

Water makes it possible: The Cu(2)O-catalyzed reaction between easily available o-bromobenzylbromides and benzamidines by using Cs(2)CO(3) as the base and N,N'-dimethylethylenediamine (DMEDA) as the additive in water as the solvent gives access to substituted quinazolines in a single step with yields ranging from 57 to 85 % (see scheme).


Thermodynamics of the interaction of Pd(dmen)(H₂O)₂²⁺ with bio-relevant ligands with reference to the deactivation of metal-based drug by thiol ligands

Mohamed R Shehata, Mohamed M Shoukry, Sara Ali
PMID: 22387687   DOI: 10.1016/j.saa.2012.01.039

Abstract

Pd(dmen)Cl(2) complex was synthesized and characterized, where dmen=N,N-dimethylethylenediamine. Stoichiometry and stability constants of the complexes formed between [Pd(dmen)(H(2)O)(2)](2+) and various biologically relevant ligands such as amino acids, peptides and dicarboxylic acids are investigated at 25 °C and at constant 0.1M ionic strength. The concentration distribution diagrams of the various species formed are evaluated. The equilibrium constants for the displacement of coordinated ligands as inosine, glycine or methionine by cysteine are calculated. The results are expected to contribute to the chemistry of tumour therapy.


Transition-metal-free intramolecular N-arylations

Isabelle Thomé, Carsten Bolm
PMID: 22436077   DOI: 10.1021/ol3005134

Abstract

N-Substituted phenoxazines and related aza analogs have been prepared from N-acetylated aryloxy anilides by transition-metal-free, base-catalyzed cyclization reactions. In the presence of a mixture of 10 mol % of N,N'-dimethylethylenediamine (DMEDA) and 2 equiv of K(2)CO(3) in toluene at 135 °C the products are obtained in high yields.


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